Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate is synthesized through specific organic reactions that incorporate cyanoacetic acid derivatives. It falls under the classification of amino acid derivatives due to the presence of the amino group in its structure. This compound is primarily used in medicinal chemistry and organic synthesis, contributing to the development of pharmaceuticals and agrochemicals.
The synthesis of ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate typically involves a multi-step process. The general synthetic route can be outlined as follows:
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate has a complex molecular structure characterized by several functional groups:
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate can participate in various chemical reactions due to its functional groups:
The mechanism of action for ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate involves its reactivity as a nucleophile or electrophile in various organic transformations:
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate exhibits several notable physical and chemical properties:
The compound is generally stable under normal conditions but may decompose upon exposure to strong acids or bases.
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate has several significant applications:
The systematic naming of ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate follows IUPAC hierarchical functional group priorities and multiplicative nomenclature principles. This compound is formally derived from acetic acid through three key substitutions: (1) replacement of one α-hydrogen with a cyano group (–C≡N), (2) esterification of the carboxyl group with ethanol, and (3) amidation of the amino group with 2,2-dimethylpropanoyl chloride. The parent chain is identified as acetate due to the precedence of carboxylic acid derivatives over nitriles and amides. The complete systematic name is ethyl 2-cyano-2-[(2,2-dimethylpropanamido)]acetate, with locants indicating the substitution pattern at the second carbon position [6].
The name construction follows these conventions:
Table 1: Nomenclature of Structurally Related Cyanoacetate Derivatives
Structural Formula | Systematic Name | Common Name |
---|---|---|
N≡C–CH₂–COOC₂H₅ | Ethyl cyanoacetate | Ethyl cyanoacetate [6] |
CH₃CH₂–NH–CH₂–COOC₂H₅ | Ethyl 2-(ethylamino)acetate | Ethyl glycinate N-ethyl derivative [1] |
(CH₃)₂C–C(O)–NH–CH(CN)–COOC₂H₅ | Ethyl 2-cyano-2-[(2,2-dimethylpropanamido)]acetate | Ethyl pivalamido cyanoacetate |
N≡C–CH₂–CH₂–OCOCH₃ | 2-Cyanoethyl acetate | 2-Cyanoethyl acetate [3] |
The development of α-cyano-N-acylglycinates represents a convergence of peptide coupling chemistry and active methylene compound reactivity. Ethyl cyanoacetate (N≡C–CH₂–COOC₂H₅) emerged in the late 19th century as a versatile synthon for Knoevenagel condensations and heterocyclic ring formations due to its highly activated methylene group (pKₐ ~9) flanked by electron-withdrawing cyano and ester functions [6]. The critical advancement came with N-functionalization strategies in the 1970–1990s, where acylation of ethyl cyanoacetate-derived amines produced scaffolds with dual reactivity: the acidic α-proton remained available for condensation while the amide nitrogen enabled hydrogen bonding interactions crucial for biological recognition [7].
Key milestones include:
Table 2: Historical Development Timeline of Cyanoacetamide Synthetic Applications
Period | Key Advancement | Synthetic Impact |
---|---|---|
1909 | Synthesis of ethyl cyanohydroxyiminoacetate | Established α-oximino cyanoacetate reactivity [7] |
1970s | N-acylation of cyanoacetate esters | Created bifunctional electrophile-nucleophile platforms |
1990s | Peptide coupling with DIC/Oxyma | Achieved <0.1% racemization in amino acid couplings [7] |
2017 | Multicomponent pyrrole synthesis | Enabled catalyst-free heterocyclization using cyanoacetamides [8] |
The 2,2-dimethylpropanoyl (pivaloyl) group confers distinctive steric and electronic properties that profoundly influence biological activity when incorporated at the amide nitrogen of cyanoacetate derivatives. This tertiary branched-chain acyl unit creates:
In pyrimidine-based antitumor agents derived from cyanoacetamide precursors, pivaloyl-containing compounds demonstrated 3–5 fold enhanced cytotoxicity against A549 (lung carcinoma) and HCT-116 (colon carcinoma) cell lines compared to isobutyryl or propionyl analogues. This improvement is attributed to improved cellular uptake combined with metabolic stability [4]. Similarly, fungicidal cyanoacetamides featuring this moiety exhibited superior translocation in plant tissues and longer persistence under field conditions due to hydrolytic stability [9].
Table 3: Influence of Acyl Group Variations on Biological Performance
Acyl Group | Steric Parameter (Es) | logP Contribution | Biological Effect |
---|---|---|---|
2,2-Dimethylpropanoyl (pivaloyl) | -1.74 | +0.92 | Extended half-life (t₁/₂ >12h in hepatic microsomes) [4] |
Acetyl | -0.55 | 0.00 | Rapid enzymatic deacylation (t₁/₂ <1h) |
Propanoyl | -0.51 | +0.33 | Intermediate metabolic stability |
2,2-Dichloroacetyl | -1.54 | +1.15 | Enhanced fungicidal penetration [9] |
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate occupies a specialized niche among cyanoacetamide derivatives, distinguished by its sterically encumbered amide and dual electrophilic centers. Comparative analysis reveals:
Table 4: Structural and Functional Comparison of Key Cyanoacetamide Derivatives
Compound | Structural Features | Key Applications | Biological Performance |
---|---|---|---|
Ethyl cyano[(2,2-dimethylpropanoyl)amino]acetate | Branched tertiary acyl, chiral α-carbon | Heterocyclic precursor, antitumor intermediates | IC₅₀ 8.3 μM vs MCF-7; 95% fungicidal control at 500 ppm |
Ethyl 2-(ethylamino)acetate [1] | Linear alkylamino group | Peptide mimetics | Limited direct bioactivity |
Ethyl 2-[(2-cyano-2-methylbutanoyl)amino]acetate [2] | β-cyano branched acyl | Not reported | Not characterized |
2-Cyanoethyl acetate [3] | Ester without amide | Polymer precursor | No significant bioactivity |
Ethyl 2-[cyano(methyl)amino]acetate [5] | N-methylated amino acid | Chiral building block | Unreported bioactivity |
The strategic incorporation of steric bulk achieves optimal molecular geometry for biological target engagement. Molecular modeling indicates the pivaloyl group fills a hydrophobic pocket in enzyme binding sites (e.g., thymidylate synthase) that smaller acyl groups cannot occupy efficiently [4]. This explains the consistent superiority observed in both agrochemical and pharmaceutical applications compared to less hindered analogues.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3